molecular formula C10H12FNO B11753890 3-(2-Fluoro-4-methylphenyl)azetidin-3-ol

3-(2-Fluoro-4-methylphenyl)azetidin-3-ol

Cat. No.: B11753890
M. Wt: 181.21 g/mol
InChI Key: KDVYRXUORJGLBX-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12FNO. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methylphenyl)azetidin-3-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methylphenyl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted azetidines with various functional groups.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For example, in anticancer research, similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound may also interact with other cellular targets, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoro-4-methylphenyl)azetidin-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the azetidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

3-(2-fluoro-4-methylphenyl)azetidin-3-ol

InChI

InChI=1S/C10H12FNO/c1-7-2-3-8(9(11)4-7)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3

InChI Key

KDVYRXUORJGLBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2(CNC2)O)F

Origin of Product

United States

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